molecular formula C13H14ClN3O2S B2970739 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 899999-89-4

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2970739
CAS No.: 899999-89-4
M. Wt: 311.78
InChI Key: BLTDSMAGKZYECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a core imidazole ring substituted with a hydroxymethyl group and a 4-chlorobenzyl moiety, further functionalized with a thioacetamide side chain . This specific molecular architecture is shared with a class of compounds investigated for their potential as key intermediates or active scaffolds in pharmaceutical development . Researchers are exploring derivatives with this core structure for various bioactivities. Structural analogs have been studied in contexts such as immunology and inflammation, with some related compounds being investigated for their ability to interact with pathways like the prostaglandin G/H synthase system . Furthermore, the presence of the thioether-linked acetamide group is a versatile functional handle for further chemical modification, making this compound a valuable building block for creating novel chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDSMAGKZYECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide , also known by its CAS number 899748-31-3 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClN3O2SC_{17}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 367.9 g/mol . The structural features include an imidazole ring, a hydroxymethyl group, and a thioether linkage, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H22ClN3O2SC_{17}H_{22}ClN_{3}O_{2}S
Molecular Weight367.9 g/mol
CAS Number899748-31-3

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant antimicrobial properties . It is hypothesized to act as an inhibitor of enzymes involved in various metabolic pathways, similar to other compounds with analogous structures.

Antimicrobial Activity

Research has shown that compounds with structural similarities to this compound exhibit effectiveness against various bacterial strains. For instance, studies on related imidazole derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:

  • Bacillus subtilis : 4.69 - 22.9 µM
  • Staphylococcus aureus : 5.64 - 77.38 µM
  • Escherichia coli : 2.33 - 156.47 µM

These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes critical for bacterial metabolism, potentially leading to growth inhibition or cell death.

Case Study: Enzyme Interaction

A study focusing on enzyme inhibitors similar to this compound revealed that certain imidazole derivatives effectively inhibited the activity of bacterial enzymes involved in cell wall synthesis and metabolic processes. This mechanism is particularly relevant in the context of developing new antibacterial therapies .

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound shows promise for applications in:

  • Antimicrobial therapy : Targeting resistant bacterial strains.
  • Drug development : As a lead compound for synthesizing more potent derivatives.

Further research is essential to elucidate the full scope of its biological activity and therapeutic potential.

Comparison with Similar Compounds

Key Structural Features:

  • Imidazole Core : Shared with compounds in (thiadiazoles), (benzoimidazoles), and (imidazole derivatives).
  • Thioacetamide Linkage : Present in (e.g., compounds 5e, 5j) and –7.
  • Substituents :
    • 4-Chlorobenzyl Group : Found in (compound 5e, 5j) and .
    • Hydroxymethyl Group : Shared with compound 58 in and compound C2 in .

Table 1: Structural and Physical Property Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound C₁₄H₁₅ClN₄O₂S 354.8 4-Cl-benzyl, hydroxymethyl, thioacetamide Not reported Not reported
5e () C₂₀H₁₉ClN₄O₂S₂ 478.0 4-Cl-benzyl, phenoxyacetamide 132–134 74
5j () C₂₂H₂₃ClN₄O₂S₂ 506.0 4-Cl-benzyl, isopropylphenoxyacetamide 138–140 82
Compound 58 () C₂₅H₁₈BrN₃O₂ 496.3 4-Br-benzyl, hydroxymethyl, quinolinyl Not reported Not reported
2-((1-(4-Chlorophenyl)-5-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () C₂₁H₁₇ClN₄OS₂ 441.0 4-Cl-phenyl, p-tolyl, thiazolyl Not reported Not reported

Physicochemical Properties

  • Solubility : The hydroxymethyl group likely increases aqueous solubility compared to purely hydrophobic analogs (e.g., ’s p-tolyl derivative) .
  • Thermal Stability : Melting points of similar thioacetamide derivatives range from 132–170°C (), suggesting moderate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.